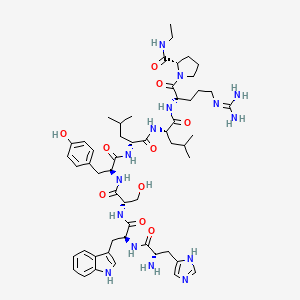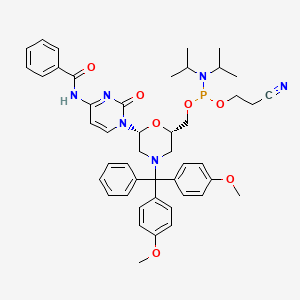
N-DMTr-N4-benzoyl-morpholino-cytosine-5'-O-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite involves the protection of the cytosine base with a benzoyl group at the N4 position and a dimethoxytrityl (DMTr) group at the 5’-hydroxyl position . The phosphoramidite group is then introduced at the 5’-position to form the final compound . The reaction conditions typically involve the use of organic solvents and reagents such as dichloromethane, diisopropylethylamine, and tetrazole .
Industrial Production Methods
Industrial production of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Trichloroacetic acid in dichloromethane for DMTr removal.
Major Products Formed
Oxidation: Formation of phosphate triester.
Substitution: Exposure of the 5’-hydroxyl group for further oligonucleotide synthesis.
Scientific Research Applications
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications :
Mechanism of Action
The mechanism of action of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis . The compound acts as a building block, allowing for the sequential addition of nucleotides to form a desired sequence . The DMTr group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions . Once the oligonucleotide synthesis is complete, the DMTr group is removed to expose the 5’-hydroxyl group for further modifications or applications .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite: Similar in structure but contains a methyl group at the 5-position of the cytosine base.
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite: The parent compound used for comparison.
Uniqueness
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite is unique due to its specific protective groups and its role in the synthesis of oligonucleotides . The combination of the DMTr and benzoyl groups provides stability and selectivity during the synthesis process, making it a valuable tool in nucleic acid research and development .
Properties
Molecular Formula |
C46H53N6O7P |
|---|---|
Molecular Weight |
832.9 g/mol |
IUPAC Name |
N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H53N6O7P/c1-33(2)52(34(3)4)60(57-29-13-27-47)58-32-41-30-50(31-43(59-41)51-28-26-42(49-45(51)54)48-44(53)35-14-9-7-10-15-35)46(36-16-11-8-12-17-36,37-18-22-39(55-5)23-19-37)38-20-24-40(56-6)25-21-38/h7-12,14-26,28,33-34,41,43H,13,29-32H2,1-6H3,(H,48,49,53,54)/t41-,43+,60?/m0/s1 |
InChI Key |
OCPFHAMGFFKQIG-UQSDLCBCSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


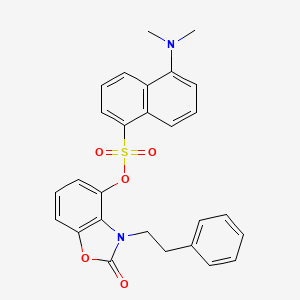

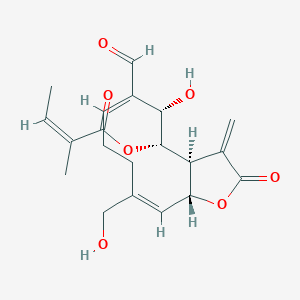
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
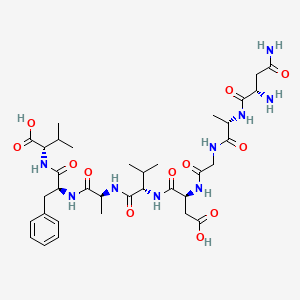
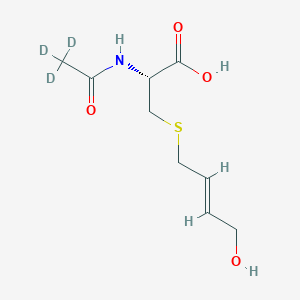
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
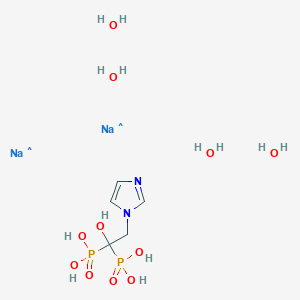
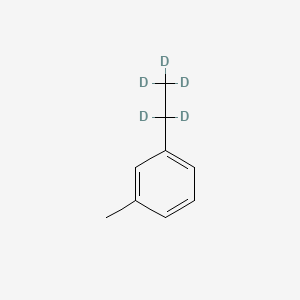
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
